molecular formula C17H15N3 B1249445 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole

2-(2-imidazolin-2-yl)-1-phenyl-1H-indole

Cat. No.: B1249445
M. Wt: 261.32 g/mol
InChI Key: XUIUIZMIIPNHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-imidazolin-2-yl)-1-phenyl-1H-indole, widely known in scientific literature as RX871024, is an experimental imidazoline compound that serves as a potent, multifaceted insulin secretagogue. Its primary research value lies in elucidating complex pathways of hormone secretion in pancreatic beta-cells . Unlike traditional sulfonylureas, RX871024 stimulates insulin release through a dual mechanism of action . First, it promotes the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, the opening of voltage-gated calcium channels, and a subsequent increase in intracellular calcium concentration . Second, it exerts a more distal effect by directly interacting with the exocytotic machinery to stimulate the release of insulin-containing granules, an action that occurs even under conditions where intracellular calcium levels are held constant . Studies on the isolated perfused rat pancreas have shown that RX871024 can also enhance arginine-stimulated somatostatin release while simultaneously inhibiting glucagon secretion, indicating a complex and coordinated effect on the endocrine pancreas . The insulinotropic effect of this compound is further modulated by the activation of protein kinases A and C, highlighting its utility in research focused on signaling pathways that regulate secretion . Due to these multifaceted actions, RX871024 is a valuable pharmacological tool for the study of Type 2 diabetes and the development of novel antidiabetic therapies, providing insights that extend beyond the mechanism of established KATP channel blockers .

Properties

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylindole

InChI

InChI=1S/C17H15N3/c1-2-7-14(8-3-1)20-15-9-5-4-6-13(15)12-16(20)17-18-10-11-19-17/h1-9,12H,10-11H2,(H,18,19)

InChI Key

XUIUIZMIIPNHIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4

Pictograms

Environmental Hazard

Synonyms

2-(2-imidazolin-2-yl)-1-phenyl-1H-indole
RX 871024
RX-871024
RX871024

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Imidazoline-containing compounds exhibit reversible redox behavior, making them suitable for applications requiring tunable reactivity (e.g., initiators in polymer chemistry) .

Aromatic imidazole derivatives demonstrate enhanced biological activity due to improved target binding, as evidenced by antibacterial studies .

Hybrid systems (e.g., isoindoline-dione fused imidazoles) offer unique optoelectronic properties, expanding their utility beyond medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-imidazolin-2-yl)-1-phenyl-1H-indole, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitutions or cross-coupling, to assemble the imidazoline and indole moieties. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethers (THF) minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates the target compound from byproducts .
    • Data Contradictions : Conflicting yields reported for similar imidazole-indole derivatives may arise from variations in solvent purity or catalyst loading. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR/IR : 1H^1 \text{H}-NMR confirms substituent positions (e.g., phenyl vs. indole protons), while IR identifies functional groups (e.g., N-H stretching in imidazoline) .
  • X-Ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves spatial orientation and hydrogen-bonding networks, critical for reactivity predictions .
    • Contradictions : Discrepancies in melting points or spectral shifts may indicate polymorphic forms or solvent adducts. Thermal analysis (DSC) and repeat crystallography under varied conditions are advised .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the biological activity of this compound against microbial targets?

  • Methodological Answer :

  • Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., fluconazole) and solvent controls .
  • Mechanistic Probes : Combine time-kill kinetics with membrane permeability assays (SYTOX Green uptake) to differentiate bactericidal vs. static effects .
    • Data Interpretation : Activity variations may correlate with substituent electronic effects (e.g., electron-withdrawing groups enhancing membrane disruption) .

Q. How do structural modifications (e.g., fluorination) impact the physicochemical and pharmacological properties of this compound?

  • Methodological Answer :

  • SAR Studies : Introduce substituents at the phenyl or imidazoline rings (e.g., -F, -CF3_3) and compare:
  • Lipophilicity : LogP measurements (HPLC) to assess blood-brain barrier penetration .
  • Metabolic Stability : Microsomal incubation (CYP450 enzymes) identifies vulnerable sites for degradation .
  • Computational Modeling : DFT calculations predict electronic effects (e.g., fluorine’s electron-withdrawing impact on aromatic rings) .

Q. What strategies can elucidate the compound’s mechanism of action in oxidative stress pathways?

  • Methodological Answer :

  • Radical Scavenging Assays : Use ABTS+^+/DPPH assays to quantify antioxidant capacity. Compare with known radical initiators (e.g., VA-044) .
  • Cellular ROS Detection : Fluorescent probes (DCFH-DA) in cell lines (e.g., HEK293) under H2_2O2_2-induced stress .
    • Advanced Probes : Isotopic labeling (e.g., 13C^{13} \text{C}-imidazoline) tracks metabolic incorporation into cellular components via LC-MS .

Q. How can crystallographic data inform the design of derivatives with improved binding affinity?

  • Methodological Answer :

  • Crystal Structure Analysis : Identify key intermolecular interactions (e.g., π-π stacking between phenyl and indole rings) using SHELXL-refined models .
  • Docking Studies : Align derivatives with target proteins (e.g., fungal CYP51) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) for binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.